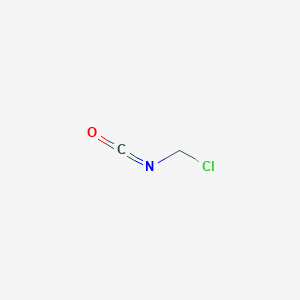
Chloromethyl isocyanate
Overview
Description
Chloromethyl isocyanate is a highly reactive organic compound with the chemical formula CH₂ClNCO. It is a colorless liquid with a pungent odor and is known for its high toxicity and corrosiveness. This compound is widely used in various industrial processes, including the production of pharmaceuticals, pesticides, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl isocyanate can be synthesized through several methods. One common method involves the reaction of chloromethyl chloroformate with ammonia or primary amines. Another method includes the reaction of phosgene with methylamine followed by chlorination .
Industrial Production Methods: In industrial settings, chloromethylisocyanate is often produced by the reaction of phosgene with methylamine, followed by chlorination. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water to form corresponding substituted products.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with chloromethylisocyanate.
Catalysts: Lewis acids such as zinc chloride and stannic chloride are often used as catalysts in these reactions.
Major Products Formed:
Ureas and Carbamates: Reaction with amines and alcohols leads to the formation of ureas and carbamates, respectively.
Scientific Research Applications
Chloromethyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Chloromethyl isocyanate exerts its effects through its highly reactive isocyanate group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is the basis for its use in modifying biomolecules and synthesizing various compounds .
Comparison with Similar Compounds
Methylisocyanate: Similar in structure but lacks the chloromethyl group.
Ethylisocyanate: Similar in structure but has an ethyl group instead of a chloromethyl group.
Phenylisocyanate: Contains a phenyl group instead of a chloromethyl group.
Uniqueness: Chloromethyl isocyanate is unique due to its chloromethyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly useful in specific industrial and research applications.
Properties
IUPAC Name |
chloro(isocyanato)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQTZYDZYSXGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503647 | |
| Record name | Chloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-91-6 | |
| Record name | Methane, chloroisocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(isocyanato)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


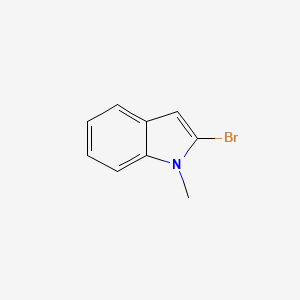
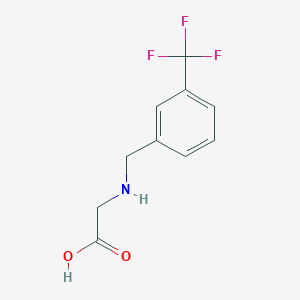


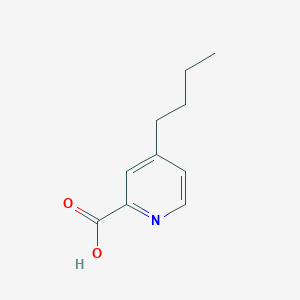

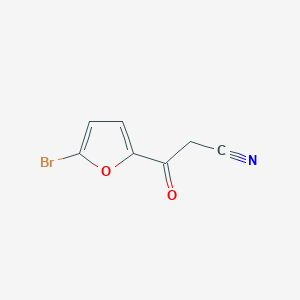

![3,6-Dimethylthieno[3,2-b]thiophene-2,5-dione](/img/structure/B1625847.png)
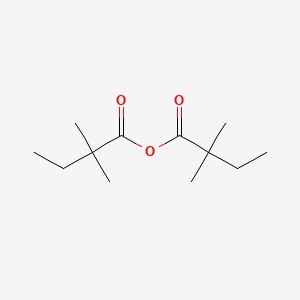

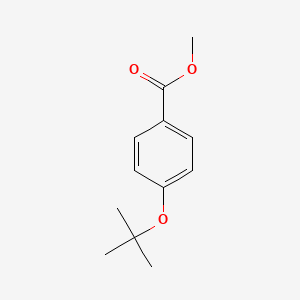
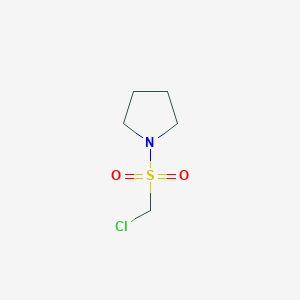
![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)
